Auramycin B

Description

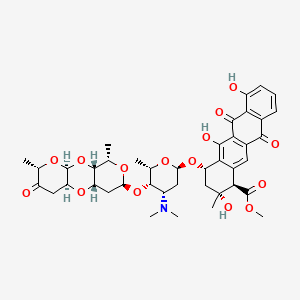

Structure

2D Structure

Properties

CAS No. |

78173-91-8 |

|---|---|

Molecular Formula |

C41H49NO15 |

Molecular Weight |

795.8 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C41H49NO15/c1-16-24(44)13-26-40(53-16)57-38-18(3)52-29(14-25(38)54-26)56-37-17(2)51-28(12-22(37)42(5)6)55-27-15-41(4,49)33(39(48)50-7)20-11-21-32(36(47)31(20)27)35(46)30-19(34(21)45)9-8-10-23(30)43/h8-11,16-18,22,25-29,33,37-38,40,43,47,49H,12-15H2,1-7H3/t16-,17-,18-,22-,25-,26-,27-,28-,29-,33-,37+,38+,40-,41+/m0/s1 |

InChI Key |

PCGZUKQITWMLRC-RJFPJLDVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C |

Canonical SMILES |

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)OC8CC(=O)C(OC8O2)C |

Other CAS No. |

78173-91-8 |

Synonyms |

auramycin B |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Auramycin B: An Uncharted Territory in Natural Product Discovery

A comprehensive search of scientific literature and databases has revealed no specific records detailing the discovery, isolation, or characterization of a compound designated as "Auramycin B" from the bacterium Streptomyces galilaeus. This suggests that "this compound" may be an un- or mis-identified compound, a novel discovery not yet in the public domain, or potentially a synonym for a known molecule that is not widely indexed under this name.

While the specifics of this compound remain elusive, this exploration into the secondary metabolites of Streptomyces provides an opportunity to delve into the established methodologies and related discoveries that define the field of natural product research. This guide will, therefore, focus on the general protocols for the cultivation of Streptomyces galilaeus, the extraction and purification of related anthracycline antibiotics, and will highlight similar-sounding or related compounds from the Streptomyces genus.

Cultivation of Streptomyces galilaeus for Antibiotic Production

The production of secondary metabolites by Streptomyces is highly dependent on the composition of the culture medium and the physical growth parameters. While a specific protocol for optimizing this compound production cannot be provided, a general approach for the cultivation of Streptomyces galilaeus to produce other anthracyclines, such as aclacinomycins, serves as a foundational methodology.

Table 1: General Growth Parameters for Streptomyces galilaeus

| Parameter | Typical Range/Condition |

| Temperature | 28-30°C |

| pH | 6.8 - 7.2 |

| Aeration | Shaker incubation at 200-250 rpm |

| Carbon Source | Glucose, Starch, Maltose |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone |

| Inorganic Salts | NaCl, K₂HPO₄, MgSO₄·7H₂O |

| Incubation Time | 7-14 days |

General Workflow for Antibiotic Isolation from Streptomyces

The isolation and purification of antibiotics from Streptomyces fermentation broths is a multi-step process designed to separate the target compound from a complex mixture of cellular components and other metabolites. The following diagram illustrates a typical workflow.

Methodologies for Key Experiments

1. Fermentation:

-

A seed culture of Streptomyces galilaeus is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating for 2-3 days.

-

The seed culture is then used to inoculate a larger production medium.

-

The production culture is incubated under optimal conditions for secondary metabolite production.

2. Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The supernatant and/or the mycelial cake (after homogenization) is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform. The choice of solvent depends on the polarity of the target compound.

-

The organic phase, containing the crude extract, is collected.

3. Purification:

-

The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to various chromatographic techniques for purification.

-

Column Chromatography: Often the first step, using stationary phases like silica gel or Sephadex to separate compounds based on polarity or size.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification of the target compound.

-

4. Structural Characterization:

-

The purified compound is subjected to spectroscopic analysis to determine its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present in the molecule.

-

Related Compounds from Streptomyces

While information on this compound is unavailable, several other "aur-" named compounds and compounds from the aureolic acid family have been isolated from various Streptomyces species.

-

Aurantimycins: A group of depsipeptide antibiotics isolated from Streptomyces aurantiacus.[1] They exhibit activity against Gram-positive bacteria.[1]

-

Aureolic Acid Antibiotics: This family includes compounds like chromomycin, olivomycin, and mithramycin, which are produced by different Streptomyces species.[2][3][4] These compounds are known for their antitumor properties.[2][3] For instance, a new complex of aureolic acids with antitumor and antimicrobial properties was isolated from the marine-associated strain Streptomyces sp. KMM 9048.[2]

Streptomyces galilaeus itself is a known producer of various anthracycline antibiotics, most notably the aclacinomycins . These compounds are of significant interest due to their anticancer activities.

Conclusion

The initial query on the discovery and isolation of this compound from Streptomyces galilaeus led to an extensive but ultimately fruitless search for specific information. This highlights a critical aspect of natural product research: the vast and often uncharted chemical diversity within microbial genera like Streptomyces. While the specific target of this guide, this compound, remains in the realm of the unknown, the established principles and methodologies for cultivating Streptomyces, and for isolating and identifying their bioactive secondary metabolites, provide a robust framework for future discoveries in this prolific field. Researchers and drug development professionals are encouraged to apply these general protocols in their exploration of the rich chemical repertoire of Streptomyces species, which continue to be a vital source of novel therapeutic agents.

References

- 1. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antitumor Antibiotics Complex of Aureolic Acids from the Marine Sediment-associated Strain of Streptomyces sp. KNIM 9048 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Auramycin B chemical structure and stereochemistry

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Auramycin B, a depsipeptide antibiotic. The correct nomenclature for this compound, as established in the primary scientific literature, is Aurantimycin B. This document details the structural elucidation, stereochemical assignment, and the experimental protocols utilized in its characterization. All quantitative data from spectroscopic and spectrometric analyses are presented in structured tables for clarity and ease of comparison. Furthermore, this guide includes mandatory visualizations of the chemical structure and the experimental workflow for its characterization, rendered using the DOT language for graph visualization. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and development.

Introduction

Aurantimycin B is a member of the azinothricin group of hexadepsipeptide antibiotics, which are produced by the bacterium Streptomyces aurantiacus.[1] First isolated and characterized by Gräfe and colleagues in 1995, the aurantimycins (A, B, and C) exhibit potent activity against Gram-positive bacteria and also possess cytotoxic effects.[1] The structural backbone of these compounds is a cyclohexadepsipeptide scaffold which is attached to a C₁₄ acyl side chain. This unique structural feature distinguishes them and is of significant interest in the field of medicinal chemistry. The initial user query referred to "this compound," however, a thorough review of scientific literature has clarified the correct nomenclature to be "Aurantimycin B." This guide will proceed with the correct and scientifically accepted name.

Chemical Structure and Properties

Aurantimycin B is a complex natural product with the molecular formula C₃₈H₆₂N₈O₁₄.[1] Its structure is characterized by a cyclic hexadepsipeptide core and a novel fourteen-carbon side chain. The structural elucidation was a significant undertaking that relied on a combination of advanced analytical techniques.

General Properties

The fundamental physicochemical properties of Aurantimycin B are summarized in the table below. These values are computationally derived and sourced from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₃₈H₆₂N₈O₁₄ | PubChem |

| Molecular Weight | 854.9 g/mol | PubChem |

| IUPAC Name | (2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,¹⁴]heptacos-26-en-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide | PubChem |

Structural Diagram

The chemical structure of Aurantimycin B is depicted in the following diagram, generated using the DOT language.

Caption: 2D chemical structure of Aurantimycin B.

Stereochemistry

The determination of the absolute stereochemistry of the numerous chiral centers in Aurantimycin B was a critical aspect of its structural elucidation. The definitive stereochemical assignment was achieved through single-crystal X-ray diffraction analysis of its congener, Aurantimycin A.[1] The relative and absolute configurations of the constituent amino and hydroxy acids were established through this crystallographic study and then extrapolated to Aurantimycin B and C due to their close structural and biosynthetic relationship.

The IUPAC name of Aurantimycin B reflects the assigned stereochemistry at each chiral center: (2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,¹⁴]heptacos-26-en-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide.

Experimental Protocols for Structural Elucidation

The structural characterization of Aurantimycin B was accomplished through a combination of spectroscopic and spectrometric techniques, as detailed in the primary literature.[1] The general experimental workflow is outlined below.

Caption: Experimental workflow for the isolation and structural elucidation of Aurantimycin B.

Fermentation and Isolation

The production of Aurantimycins was achieved through the fermentation of Streptomyces aurantiacus JA 4570. The compounds were isolated from the mycelium of the culture. The isolation process involved extraction of the mycelium followed by a series of chromatographic purification steps to yield pure Aurantimycins A, B, and C.[1]

Mass Spectrometry

High-resolution mass spectrometry, specifically Fast Atom Bombardment Mass Spectrometry (FAB-MS), was employed to determine the molecular weight and elemental composition of Aurantimycin B.[1] This technique provided the molecular formula of C₃₈H₆₂N₈O₁₄.

NMR Spectroscopy

X-ray Crystallography

The absolute stereochemistry of the aurantimycins was determined by a single-crystal X-ray diffraction analysis of Aurantimycin A.[1] Due to the high structural similarity between Aurantimycins A and B, the stereochemical assignments for Aurantimycin A were confidently extended to Aurantimycin B. This was a pivotal step in the complete structural elucidation of the molecule.

Amino Acid Analysis

Amino acid analysis was performed to identify the constituent amino acid residues within the depsipeptide core of the aurantimycins.[1] This classical analytical technique complements the spectroscopic data to confirm the building blocks of the molecule.

Quantitative Data

Conclusion

Aurantimycin B is a structurally complex hexadepsipeptide antibiotic with significant biological activity. Its chemical structure and stereochemistry have been rigorously established through a combination of advanced analytical techniques, with X-ray crystallography of its congener Aurantimycin A playing a key role in the definitive assignment of its absolute configuration. This technical guide has summarized the key findings regarding the structure and stereochemistry of Aurantimycin B and outlined the experimental methodologies employed in its characterization. Further research into the synthesis and biological activity of Aurantimycin B and its analogues may provide new avenues for drug development.

References

An In-depth Technical Guide on the Core Mechanism of Action of Arylomycin Against Gram-positive Bacteria

Introduction

The rise of antibiotic resistance in Gram-positive bacteria necessitates the exploration of novel therapeutic agents with unique mechanisms of action. The arylomycin class of natural product antibiotics represents a promising frontier in this endeavor. This technical guide provides a comprehensive overview of the molecular mechanism by which arylomycins exert their antibacterial effects against Gram-positive bacteria, with a focus on their interaction with type I signal peptidase (SPase). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial drug discovery.

While the user's query specified "Auramycin B," publicly available scientific literature does not contain substantial information on a compound with this exact name. The information presented herein pertains to the well-characterized Arylomycin class of antibiotics, which is likely the intended subject of the query. Limited data also exists for a compound named Aureonuclemycin B , which will be briefly addressed.

Arylomycin: A Novel Inhibitor of Bacterial Protein Secretion

Arylomycins are a class of natural-product antibiotics that have demonstrated potent antibacterial activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2] Their unique mechanism of action distinguishes them from most clinically used antibiotics, making them a valuable subject of study for overcoming existing resistance mechanisms.

Core Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase)

The primary molecular target of arylomycins is type I signal peptidase (SPase) , an essential enzyme located in the bacterial cell membrane.[2] SPase plays a critical role in the general secretory (Sec) pathway, which is responsible for the translocation of a vast number of proteins from the cytoplasm to the cell exterior or the cell membrane. These secreted proteins are vital for numerous cellular functions, including cell wall maintenance, nutrient acquisition, and virulence.

The mechanism unfolds as follows:

-

Binding to SPase: Arylomycins bind to SPase, inhibiting its enzymatic activity.[1]

-

Inhibition of Precursor Protein Processing: SPase is responsible for cleaving the N-terminal signal peptide from pre-proteins as they are translocated across the cell membrane. The inhibition of SPase by arylomycins prevents this crucial processing step.

-

Accumulation of Unprocessed Pre-proteins: The blockage of pre-protein processing leads to an accumulation of unprocessed proteins in the cell membrane.

-

Disruption of Protein Secretion: This accumulation disrupts the normal flow of proteins through the secretory pathway.[1][2]

-

Cellular Stress and Death: The resulting mislocalization of essential proteins and the stress on the secretory system ultimately lead to bacterial cell death or growth inhibition.[1]

The antibacterial effect of arylomycins can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria), depending on the specific bacterial species and the growth conditions.[1][3] For instance, against Staphylococcus aureus, arylomycin activity is often bacteriostatic, which may be due to the activation of stress-response mechanisms that help the bacteria cope with inhibited protein secretion.[1]

Quantitative Data on Arylomycin Activity

The following table summarizes key quantitative data related to the antibacterial activity of arylomycins.

| Compound | Bacterial Strain | MIC (µg/mL) | Assay Condition |

| Arylomycin A-C16 | S. aureus (genetically sensitized) | Not specified | Broth microdilution |

| Arylomycin A-C16 | E. coli (genetically sensitized) | Not specified | Broth microdilution |

Note: Specific MIC values were not detailed in the provided search results, but arylomycins are reported to have potent activity against sensitive strains.

Experimental Protocols

The investigation into the mechanism of action of arylomycins involves several key experimental methodologies.

1. Minimum Inhibitory Concentration (MIC) Assay

-

Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Methodology:

-

Bacteria are grown in cation-adjusted Mueller-Hinton II Broth (MHBII).

-

A two-fold serial dilution of the arylomycin is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic with no visible bacterial growth.

-

2. Bacterial Viability (Time-Kill) Assay

-

Purpose: To determine whether an antibiotic is bactericidal or bacteriostatic.

-

Methodology:

-

Bacterial cultures are grown to the exponential phase in MHBII.

-

The culture is diluted to a specific density (e.g., 1 x 106 CFU/mL).

-

The antibiotic is added at concentrations relative to its MIC (e.g., 2x, 8x MIC).

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Serial dilutions of the aliquots are plated on Mueller-Hinton II Agar (MHAII).

-

Colony Forming Units (CFU) are counted after incubation to determine the number of viable bacteria at each time point. A significant reduction in CFU over time indicates bactericidal activity.

-

Synergistic and Antagonistic Interactions

Studies have explored the interaction of arylomycins with other classes of antibiotics. A notable finding is the pronounced synergy between arylomycin and the aminoglycoside gentamicin against both E. coli and S. aureus.[1] Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit and can induce the production of mistranslated, toxic peptides.[1][4] The synergistic effect suggests that the simultaneous disruption of protein secretion (by arylomycin) and protein synthesis (by gentamicin) is a particularly effective combination for killing bacteria. Conversely, arylomycins do not show significant synergistic or antagonistic interactions with cell wall synthesis inhibitors like vancomycin.[1]

Aureonuclemycin B: An Alternative Perspective

Aureonuclemycin (ANM) is another antibiotic with a "Aura-" prefix, consisting of two components, ANM A and ANM B.[5][6] ANM B is identified as an adenosine derivative.[5][6] In contrast to arylomycins, ANMs generally show low activity against most bacteria in in vitro tests.[5][6] However, they exhibit significant protective and therapeutic effects against certain plant pathogenic bacteria, such as Xanthomonas oryzae, in in vivo experiments.[5]

The proposed mechanism for aureonuclemycins is related to their structure as nucleoside derivatives. It is hypothesized that they may interfere with nucleotide synthesis, leading to errors in DNA replication or fragmentation.[6] However, detailed molecular studies to confirm this mechanism are not yet widely available.

Arylomycins represent a compelling class of antibacterial agents with a mechanism of action centered on the inhibition of type I signal peptidase, a novel and underexploited target. By disrupting the essential process of protein secretion, arylomycins effectively inhibit the growth of or kill Gram-positive bacteria. The synergistic activity with aminoglycosides further highlights their potential in combination therapies. Further research into arylomycin derivatives could lead to the development of broad-spectrum antibiotics that are effective against multidrug-resistant pathogens. While the mechanism of Aureonuclemycin B is less understood, its potential interference with nucleotide synthesis warrants further investigation. This guide provides a foundational understanding for professionals in the field to build upon in the quest for new antibacterial therapies.

References

- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Auramycin B in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auramycins, also known as Aurantimycins (ATMs), are a group of potent antimicrobial and antitumor hexadepsipeptide antibiotics produced by Streptomyces aurantiacus. This technical guide provides a comprehensive overview of the biosynthesis of Auramycin B, focusing on the genetic and enzymatic machinery responsible for its production. We delve into the identified biosynthetic gene cluster (art), the proposed biosynthetic pathway involving non-ribosomal peptide synthetases (NRPSs), and the regulatory elements that control its expression. This document synthesizes the current understanding of Auramycin biosynthesis, presenting available data in a structured format, detailing key experimental methodologies, and visualizing complex pathways to facilitate further research and development in the field of natural product biosynthesis and antibiotic engineering.

Introduction

Streptomyces aurantiacus is a bacterium known for its production of a variety of bioactive secondary metabolites, including the aurantin complex, pamamycins, and the aurantimycins[1][2]. The aurantimycins, including variants A, B, C, and D, are of significant interest due to their potent biological activities[3]. This compound, a member of this family, is a cyclohexadepsipeptide featuring a C14 acyl side chain[3][4][5]. Understanding the biosynthetic pathway of this compound is crucial for efforts to improve its production and to generate novel, more effective derivatives through metabolic engineering and synthetic biology.

A dedicated biosynthetic gene cluster, designated as the 'art' cluster, has been identified in Streptomyces aurantiacus JA 4570 and proven to be responsible for aurantimycin biosynthesis[4][5]. The inactivation of key genes within this cluster has been shown to abolish production, confirming its central role[4][5]. This guide will provide an in-depth exploration of the 'art' gene cluster and the proposed steps in the assembly of the this compound molecule.

The Auramycin Biosynthetic Gene Cluster (art)

The biosynthesis of this compound is orchestrated by a set of genes organized into the 'art' cluster. This cluster contains genes encoding the core enzymatic machinery, including Non-Ribosomal Peptide Synthetases (NRPSs), as well as regulatory proteins.

Key Genes and Their Proposed Functions

The 'art' gene cluster harbors a collection of open reading frames (ORFs) with predicted functions in the biosynthesis, regulation, and transport of aurantimycins. A pivotal gene within this cluster is artG, which encodes a multi-domain NRPS essential for the peptide backbone assembly. Targeted inactivation of artG leads to the complete cessation of aurantimycin production, unequivocally demonstrating the cluster's direct involvement in the biosynthetic pathway[4][5].

The cluster also contains genes encoding other crucial enzymes, such as adenylation (A) domains responsible for substrate recognition and activation, and regulatory genes that control the expression of the biosynthetic genes.

Proposed Biosynthetic Pathway of this compound

The assembly of this compound is proposed to follow a modular, assembly-line logic characteristic of NRPS-mediated biosynthesis. The pathway involves the sequential condensation of specific amino acid and acyl precursors to form the final hexadepsipeptide structure.

The biosynthesis is initiated by the loading of a C14 acyl chain onto the first module of the NRPS assembly line. Subsequently, a series of amino acid monomers are activated and tethered to the growing peptide chain. The freestanding adenylation domain, ArtC, is proposed to be involved in the activation of one of these amino acid precursors[4]. The linear hexadepsipeptide intermediate is then released from the NRPS machinery, likely through the action of a thioesterase domain, and cyclized to form the final this compound structure.

Quantitative Data

While detailed quantitative data on the biosynthesis of this compound is limited in the public domain, some key findings from the overexpression of regulatory genes have been reported.

| Genetic Modification | Fold Increase in Auramycin A Production | Reference |

| Tandem overexpression of artB and artX | ~2.5-fold | [4] |

Note: Specific yields (mg/L), enzyme kinetic parameters (Km, kcat), and precursor concentrations have not been reported in the available literature.

Experimental Protocols

This section outlines the general methodologies employed in the characterization of the aurantimycin biosynthetic pathway. For detailed, step-by-step protocols, it is recommended to consult the original research articles and supplementary materials where available.

Gene Inactivation

The targeted inactivation of genes within the 'art' cluster is crucial for confirming their function in aurantimycin biosynthesis. A common method employed is homologous recombination.

Characterization of NRPS Adenylation Domains

The substrate specificity of the NRPS adenylation (A) domains is determined through in vitro assays. A standard method is the ATP-pyrophosphate (PPi) exchange assay.

Regulation of Auramycin Biosynthesis

The production of auramycins is tightly regulated, involving at least two pathway-specific positive regulatory genes, artB and artX[4]. The overexpression of these genes has been shown to significantly enhance aurantimycin production[4]. These regulators are likely part of a larger, hierarchical regulatory network that integrates signals related to nutrient availability, developmental stage, and other environmental cues, a common theme in Streptomyces secondary metabolism. The precise upstream signaling pathways that control the expression of artB and artX remain to be elucidated.

Conclusion and Future Perspectives

The elucidation of the aurantimycin biosynthetic gene cluster and the proposed pathway represents a significant step forward in understanding the production of this important class of antibiotics. The identification of positive regulatory elements opens avenues for rational strain improvement to increase aurantimycin titers. However, several knowledge gaps remain. Future research should focus on:

-

Detailed Enzymatic Characterization: Obtaining kinetic data for all the enzymes in the pathway to identify potential bottlenecks.

-

Elucidation of Regulatory Networks: Uncovering the global regulatory signals and pathways that control the expression of the 'art' cluster.

-

Understanding Variant Biosynthesis: Determining the precise enzymatic steps that lead to the formation of the different auramycin variants.

-

Metabolic Engineering: Utilizing the acquired knowledge to engineer the biosynthetic pathway for the production of novel auramycin analogs with improved therapeutic properties.

A deeper understanding of the intricate molecular machinery behind this compound biosynthesis will undoubtedly pave the way for the development of new and improved antibacterial and anticancer agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Aureomycin (Chlortetracycline): A Technical Guide

Disclaimer: Initial searches for "Auramycin B" did not yield specific information on an antibiotic with this name primarily active against bacterial strains. It is highly probable that this is a reference to Aureomycin , the trade name for chlortetracycline , the first discovered tetracycline antibiotic. This guide will, therefore, focus on the well-documented antibacterial spectrum and properties of Aureomycin (chlortetracycline).

This technical guide provides an in-depth overview of the spectrum of activity of Aureomycin (chlortetracycline) against a range of bacterial strains. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Spectrum of Activity of Aureomycin (Chlortetracycline)

Aureomycin is a broad-spectrum antibiotic, demonstrating activity against a wide variety of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of chlortetracycline against several common bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | References |

| Staphylococcus aureus | Positive | 0.25 - >256 | [1] |

| Streptococcus pneumoniae | Positive | 0.06 - 32 | [2] |

| Escherichia coli | Negative | ≥16 - 2048 | [3][4] |

| Pseudomonas aeruginosa | Negative | 5 - >640 | [5][6] |

| Paenibacillus larvae | Positive | 0.07 - 12.5 | [7] |

Note: MIC values can vary significantly depending on the specific strain, the testing methodology, and the presence of resistance mechanisms.

Mechanism of Action

Aureomycin, like other tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3] It specifically targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

The mechanism involves the following key steps:

-

Entry into the bacterial cell: Chlortetracycline passes through the outer membrane of Gram-negative bacteria via porin channels and then utilizes an active transport system to cross the inner cytoplasmic membrane, accumulating inside the cell.[3]

-

Binding to the 30S ribosomal subunit: Once inside the cytoplasm, chlortetracycline binds reversibly to the 16S rRNA of the 30S ribosomal subunit.[3]

-

Inhibition of aminoacyl-tRNA binding: This binding sterically hinders the attachment of aminoacyl-transfer RNA (tRNA) to the acceptor (A) site on the mRNA-ribosome complex.

-

Termination of protein synthesis: By preventing the addition of new amino acids to the growing polypeptide chain, protein synthesis is halted, which ultimately inhibits bacterial growth and replication.[3]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antibiotic. The broth microdilution method is a commonly used technique and is recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of Aureomycin (chlortetracycline).

Materials:

-

Aureomycin (chlortetracycline) powder

-

Appropriate solvent for chlortetracycline

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antibiotic Stock Solution:

-

Aseptically prepare a stock solution of chlortetracycline at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

-

-

Serial Dilution of Antibiotic:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the chlortetracycline stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of antibiotic concentrations. Discard 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plate:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. This will bring the final volume in each well to 200 µL and further dilute the antibiotic concentrations by half.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

Conclusion

Aureomycin (chlortetracycline) remains a significant broad-spectrum antibiotic with documented activity against a wide array of bacterial pathogens. Understanding its spectrum of activity through quantitative measures like MIC, coupled with standardized experimental protocols, is crucial for its effective use in research and clinical settings. While bacterial resistance is a growing concern, chlortetracycline's foundational role in the tetracycline class continues to make it a subject of interest in the ongoing efforts to combat infectious diseases.

References

- 1. Molecular characterization of antibiotic-resistant Staphylococcus aureus from livestock (bovine and swine) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxycycline - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: The Elusive Auramycin B

A comprehensive search for the physical and chemical properties, mechanism of action, and experimental protocols related to "Auramycin B" has yielded no specific scientific data for a compound with this exact name. It is possible that "this compound" is a lesser-known natural product, a synthetic compound not widely documented in public databases, or a potential misspelling of other known antibiotics.

This guide will, therefore, address related and similarly named compounds for which data is available, providing a framework for the type of information required by researchers, scientists, and drug development professionals. We will explore the properties and mechanisms of "Arylomycins" and "Aureomycin," which may share nomenclature roots or structural similarities with the intended topic.

Physicochemical Properties

A summary of key physicochemical properties for related antibiotics is presented below. This data is crucial for understanding a compound's behavior in biological systems and for the development of analytical methods.

| Property | Arylomycin A-C16 | Aureomycin (Chlortetracycline) |

| Molecular Formula | C₅₉H₇₁N₇O₁₅ | C₂₂H₂₃ClN₂O₈ |

| Molecular Weight | 1126.2 g/mol | 478.9 g/mol |

| Appearance | Not specified in readily available literature | Crystalline powder |

| Melting Point | Not specified in readily available literature | 168-169 °C (decomposes) |

| Solubility | Soluble in DMSO | Slightly soluble in water, soluble in dilute acids and alkalis |

| Spectral Data | Specific spectral data (NMR, IR, UV-Vis) would be found in specialized chemical databases and original research publications. | UV-Vis, IR, and NMR data are available in chemical literature and databases. |

Mechanism of Action: Targeting Bacterial Processes

The efficacy of an antibiotic is defined by its specific interaction with essential bacterial pathways. The mechanisms for our comparative compounds are distinct and highlight the diverse strategies for inhibiting bacterial growth.

Arylomycins: Inhibition of Signal Peptidase I

Arylomycins represent a novel class of antibiotics that target Type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the bacterial general secretory pathway, responsible for cleaving signal peptides from secreted proteins.[1] Inhibition of SPase leads to a disruption in protein secretion and the mislocalization of proteins, ultimately resulting in bacterial cell death.[1][2] Interestingly, the bactericidal effect of arylomycins can vary between different bacterial species, such as E. coli and S. aureus.[1]

The following diagram illustrates the proposed mechanism of action for Arylomycins.

Caption: Mechanism of action of Arylomycins via inhibition of Signal Peptidase I.

Aureomycin (Chlortetracycline): Inhibition of Protein Synthesis

Aureomycin, a member of the tetracycline class of antibiotics, functions by inhibiting bacterial protein synthesis.[3] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] This reversible binding effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3]

The signaling pathway for Aureomycin's action is depicted below.

Caption: Mechanism of action of Aureomycin via inhibition of protein synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific protocols for "this compound" are unavailable, this section outlines the general methodologies used for the characterization and evaluation of new antibiotic compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A generalized workflow for determining MIC is as follows:

Caption: Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assays

Evaluating the toxicity of a potential antibiotic against mammalian cells is a critical step in drug development. This is often done using in vitro cell-based assays.

A common experimental workflow for a cytotoxicity assay is outlined below:

Caption: A typical workflow for an in vitro cytotoxicity assay.

Conclusion

While a detailed technical guide on "this compound" cannot be provided due to the absence of specific data, the information presented for related compounds, Arylomycin and Aureomycin, offers a comprehensive overview of the types of data, mechanistic understanding, and experimental methodologies that are fundamental to the field of antibiotic research and development. Researchers are encouraged to verify the exact name and structure of their compound of interest to access relevant scientific literature.

References

- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Auramycin B CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document pertains to the compound identified in the PubChem database as "Auramycin b". While extensive searches were conducted for "this compound," a definitive, well-characterized compound with this exact name and a corresponding CAS number could not be located in the available scientific literature and chemical databases. It is plausible that "this compound" is the intended compound of interest, but this cannot be definitively confirmed. Users are advised to exercise caution and verify the identity of the compound for their specific research purposes.

Chemical Identity and Identifiers

A comprehensive summary of the chemical identifiers for this compound is presented below. This information is crucial for the accurate identification and sourcing of the compound for research and development activities.

| Identifier Type | Value |

| Molecular Formula | C₄₁H₄₉NO₁₅ |

| IUPAC Name | methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.0³,⁸]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

| SMILES | C[C@H]1[C@@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--C)O[C@H]4C--INVALID-LINK--O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C">C@HO[C@H]8CC(=O)--INVALID-LINK--C |

| InChI | InChI=1S/C41H49NO15/c1-16-24(44)13-26-40(53-16)57-38-18(3)52-29(14-25(38)54-26)56-37-17(2)51-28(12-22(37)42(5)6)55-27-15-41(4,49)33(39(48)50-7)20-11-21-32(36(47)31(20)27)35(46)30-19(34(21)45)9-8-10-23(30)43/h8-11,16-18,22,25-29,33,37-38,40,43,47,49H,12-15H2,1-7H3/t16-,17-,18-,22-,25-,26-,27-,28-,29-,33-,37+,38+,40-,41+/m0/s1 |

| InChIKey | PCGZUKQITWMLRC-RJFPJLDVSA-N |

| Monoisotopic Mass | 795.31024 Da |

Experimental Data and Protocols

Currently, there is a lack of publicly available, detailed experimental protocols specifically for the isolation, synthesis, or biological evaluation of this compound. Broader searches for the "auramycin" class of compounds suggest they are typically isolated from fermentation cultures of Streptomyces species.

A general workflow for the isolation and characterization of such natural products is outlined below. This is a representative workflow and would require optimization for the specific case of this compound.

Figure 1. Generalized workflow for the isolation and characterization of microbial natural products.

Biological Activity and Signaling Pathways

Based on the structural class of related auramycin and aureolic acid antibiotics, it is hypothesized that this compound may exhibit antibacterial and/or anticancer properties. The general mechanism for many antibiotics involves the inhibition of essential cellular processes in target organisms. A simplified diagram illustrating potential antibiotic mechanisms of action is provided below.

Figure 2. Potential mechanisms of action for antibiotic compounds.

Future Directions

The lack of detailed public information on this compound presents a significant opportunity for future research. Key areas for investigation include:

-

Definitive Structural Elucidation: Confirmation of the structure of "this compound" and its relationship to "this compound" through isolation from a natural source or total synthesis and subsequent spectroscopic analysis.

-

Biological Screening: Comprehensive evaluation of the biological activity of the purified compound against a wide range of bacterial and cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism by which this compound exerts its biological effects.

-

Biosynthetic Pathway Characterization: Identification and characterization of the gene cluster responsible for the biosynthesis of this compound in the producing organism.

The information provided herein serves as a foundational guide for researchers interested in this compound. Further investigation is required to fully characterize this potentially valuable natural product.

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Auramycin B

Introduction

I. Extraction of Auramycin B from Fermentation Broth

This protocol describes the initial recovery of crude this compound from the liquid fermentation culture. The choice of solvent and extraction parameters are critical for achieving a high yield of the target compound.

Experimental Protocol: Solvent Extraction

-

Harvesting: Centrifuge the Streptomyces fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant is expected to contain the majority of the secreted this compound.

-

pH Adjustment: Adjust the pH of the supernatant to a range of 6.0-7.0 using 1N HCl or 1N NaOH. This step is crucial as the solubility and stability of many antibiotics are pH-dependent.

-

Solvent Extraction:

-

Transfer the pH-adjusted supernatant to a separating funnel.

-

Add an equal volume of ethyl acetate.[1]

-

Shake vigorously for 10-15 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

-

Allow the layers to separate for 20-30 minutes.

-

Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of the antibiotic.

-

-

Concentration:

-

Combine all the collected organic phases.

-

Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

-

Storage: Store the dried crude extract at -20°C until further purification.

II. Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity. The following protocol outlines a general approach using column chromatography.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Purification):

-

Column Preparation: Prepare a silica gel (60-120 mesh) column in a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Fraction Collection: Collect fractions of a defined volume (e.g., 10 mL).

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Pool the fractions that show a prominent spot corresponding to the Rf value of a standard (if available) or the major active compound.

-

-

Ion-Exchange Chromatography (Intermediate Purification):

-

Resin Selection: Based on the predicted isoelectric point of this compound, select an appropriate ion-exchange resin (e.g., a weak anion exchanger like DEAE-cellulose or a strong cation exchanger like Dowex 50W).

-

Column Packing and Equilibration: Pack the selected resin into a column and equilibrate it with a buffer at a suitable pH.

-

Sample Loading: Dissolve the pooled and concentrated fractions from the silica gel chromatography in the equilibration buffer and load the solution onto the column.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the elution buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound using an appropriate method (e.g., HPLC, bioassay).

-

-

High-Performance Liquid Chromatography (HPLC) (Final Polishing):

-

Column and Mobile Phase: Utilize a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid).

-

Injection: Inject the partially purified sample from the ion-exchange step.

-

Purification: Collect the peak corresponding to this compound.

-

Solvent Removal: Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

-

Quantitative Data Summary

The following table provides illustrative data for the purification of an antibiotic from a Streptomyces fermentation broth. This data is not specific to this compound but serves as a representative example of the expected yields and purification fold at each step.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 2500 | 50000 | 20 | 100 | 1 |

| Silica Gel Chromatography | 400 | 35000 | 87.5 | 70 | 4.4 |

| Ion-Exchange Chromatography | 80 | 28000 | 350 | 56 | 17.5 |

| HPLC | 15 | 21000 | 1400 | 42 | 70 |

Visualizations

Diagram 1: this compound Extraction and Purification Workflow

A generalized workflow for the extraction and purification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation of pure anhydrotetracycline oxygenase from Streptomyces aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Liquid Chromatography Analysis of Auramycin B

Introduction

Auramycin B is a polypeptide antibiotic belonging to the enramycin group. Enramycins are primarily used as an animal feed additive to promote growth and prevent necrotic enteritis in poultry and swine. Due to the potential for antibiotic residues in food products of animal origin, sensitive and reliable analytical methods are crucial for monitoring and ensuring food safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound (as a component of enramycin) in various matrices using liquid chromatography coupled with mass spectrometry (LC-MS) and ultraviolet (UV) detection. The methods described are based on established and validated procedures for enramycin analysis.

I. Quantitative Data Summary

The following tables summarize the quantitative performance data from various liquid chromatography methods applicable to the analysis of this compound.

Table 1: UHPLC-MS/MS Method Performance for Enramycin A and B in Swine Tissues [1]

| Parameter | Enramycin A | Enramycin B |

| Limit of Quantification (LOQ) | 5 µg/kg | 10 µg/kg |

| MRL (Maximum Residue Limit) Context | 0.5 MRL = 15 µg/kg, 1 MRL = 30 µg/kg, 2 MRL = 60 µg/kg | 0.5 MRL = 15 µg/kg, 1 MRL = 30 µg/kg, 2 MRL = 60 µg/kg |

| Recovery Range | 70.99 – 101.40% | 70.99 – 101.40% |

| Intra-day Precision (RSD) | < 9% | < 9% |

| Inter-day Precision (RSD) | < 9% | < 9% |

| Linearity (Coefficient of Variation) | > 0.99 | > 0.99 |

Table 2: HPLC-UV Method for Multiclass Antibiotic Residues [2][3]

| Parameter | Value |

| Limit of Detection (LOD) | 0.098–0.255 µg/kg |

| Limit of Quantification (LOQ) | 0.297–0.574 µg/kg |

| Linearity Range | 0.05–150 µg/mL |

| Correlation Coefficient (r²) | 0.9983 to 0.9998 |

| Recovery (Pure Compounds) | 98.1–107% |

| Recovery (Spiked Chicken Tissue) | 94.0–102% |

| Precision (RSD) | < 5% |

II. Experimental Protocols

Protocol 1: UHPLC-MS/MS Method for Enramycin B in Swine Tissues[1]

This protocol details a sensitive and robust method for the determination of enramycin residues in swine tissues.

A. Sample Preparation and Extraction

-

Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Add 10 mL of extraction solvent (55% methanol containing 0.2 M hydrochloric acid).

-

Homogenize at 10,000 rpm for 1 minute.

-

Centrifuge at 8,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction process on the pellet twice more.

-

Combine all supernatants.

-

Perform solid-phase extraction (SPE) for cleanup using an ENV cartridge.

B. Instrumental Conditions

-

Instrument: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQS-micro).[1]

-

Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm particle size).[1]

-

Mobile Phase A: 0.2% Formic acid in water.[1]

-

Mobile Phase B: Methanol.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Gradient Elution Program:

-

0 min: 10% B

-

1.5 min: 50% B

-

3.3 min: 70% B

-

3.5 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 10% B

-

9.0 min: 10% B[1]

-

-

Injection Volume: Not specified, typically 5-10 µL.

-

Column Temperature: Not specified, typically 30-40°C.

-

Mass Spectrometry Detection: Electrospray ionization in positive mode (ESI+).

Protocol 2: HPLC-UV Method for Multiclass Antibiotic Analysis[2][3]

This protocol describes a method for the simultaneous determination of seven multiclass antibiotic residues, which can be adapted for this compound analysis in chicken tissues.

A. Standard Solution Preparation

-

Prepare individual stock standard solutions (1000 µg/mL) by dissolving 10 mg of each reference standard in 10 mL of methanol:deionized water (1:1, v/v).[2]

-

Store stock solutions at -18°C.

-

Prepare mixed working standard solutions daily by diluting the stock solutions with the mobile phase.

B. Instrumental Conditions

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: Hypersil BDS-C18 (100 mm × 4 mm, 3 µm particle size).[2][3]

-

Mobile Phase: Isocratic elution with a mixture of 0.05 M Na₂HPO₄, acetonitrile, and methanol (70:10:20, v/v/v) at pH 8.[2][3]

III. Visualizations

Caption: Workflow for this compound analysis in tissue samples.

Caption: Separation of Enramycin components by chromatography.

References

- 1. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Auramycin B

Disclaimer: The compound "Auramycin B" is not distinctly identified in the available scientific literature. These application notes are based on the characteristics of "Aureonuclemycin B" (ANM B), a related compound with documented antibacterial properties. Researchers should verify the identity of their test article before proceeding.

Introduction

This compound is a nucleoside antibiotic belonging to the aureonuclemycin family, isolated from Streptomyces aureus. It has demonstrated significant in vivo therapeutic activity against certain plant pathogenic bacteria, including those responsible for rice bacterial leaf blight and citrus canker.[1][2][3][4] While in vitro activity has been described as less pronounced against some bacterial species, comprehensive susceptibility testing is crucial to fully characterize its antibacterial spectrum and potential applications.[1][2][3]

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard methods: broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method for qualitative assessment of susceptibility.

Product Information

| Property | Description |

| Compound Name | This compound (assumed to be Aureonuclemycin B) |

| Molecular Formula | C₁₀H₁₃N₅O₃[1][3] |

| Appearance | To be determined by the researcher. |

| Solubility | Information not readily available. It is recommended to test solubility in common solvents such as water, DMSO, or ethanol to prepare stock solutions. |

| Storage | Store at -20°C for long-term stability. |

Data Presentation: In Vitro Antibacterial Activity of this compound

The following tables are templates for researchers to record and present their experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | e.g., 25923 | |

| Escherichia coli | e.g., 25922 | |

| Pseudomonas aeruginosa | e.g., 27853 | |

| Enterococcus faecalis | e.g., 29212 | |

| Streptococcus pneumoniae | e.g., 49619 | |

| (Add other relevant strains) |

Table 2: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay.

| Bacterial Strain | ATCC Number | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | e.g., 25923 | e.g., 30 | ||

| Escherichia coli | e.g., 25922 | e.g., 30 | ||

| Pseudomonas aeruginosa | e.g., 27853 | e.g., 30 | ||

| Enterococcus faecalis | e.g., 29212 | e.g., 30 | ||

| Streptococcus pneumoniae | e.g., 49619 | e.g., 30 | ||

| (Add other relevant strains) | ||||

| S = Susceptible, I = Intermediate, R = Resistant. Interpretation criteria need to be established based on correlation with MIC data. |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (logarithmic growth phase)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Based on preliminary solubility tests, dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to a working concentration that is at least 10-fold higher than the highest concentration to be tested.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Setup:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the this compound working solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a positive control (inoculum without this compound), and well 12 as a negative control (broth only).

-

Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative measure of antibacterial susceptibility.

Materials:

-

This compound

-

Blank sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Preparation of this compound Disks:

-

Prepare a stock solution of this compound in a suitable volatile solvent.

-

Apply a specific amount of the solution to each blank disk to achieve the desired final concentration (e.g., 30 µ g/disk ).

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Inoculation of MHA Plate:

-

Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

-

Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Placement:

-

Using sterile forceps, place the this compound disks onto the inoculated agar surface.

-

Gently press each disk to ensure complete contact with the agar.

-

Place disks sufficiently far apart to prevent overlapping of inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.

-

The interpretation of the results (Susceptible, Intermediate, or Resistant) requires the establishment of zone diameter breakpoints, which should be correlated with MIC values.[7]

-

Potential Signaling Pathway and Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, as a nucleoside derivative, it is hypothesized to interfere with nucleic acid synthesis or function.[1] This could occur through several potential pathways:

-

Inhibition of DNA or RNA Polymerases: this compound may act as a competitive inhibitor of DNA or RNA polymerases, thereby halting the replication or transcription processes.

-

Incorporation into Nucleic Acids: The molecule could be incorporated into growing DNA or RNA chains, leading to chain termination or a non-functional nucleic acid strand.

-

Interference with Nucleotide Metabolism: this compound might inhibit enzymes involved in the synthesis of essential nucleotide precursors.

Further research is required to determine the specific molecular target and signaling pathway affected by this compound.

References

- 1. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. determination-of-minimum-inhibitory-concentrations-mics-of-antibacterial-agents-by-broth-dilution - Ask this paper | Bohrium [bohrium.com]

- 7. microbenotes.com [microbenotes.com]

Application Notes and Protocols for Determining Auramycin B Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramycin B is a member of the aureolic acid group of antibiotics, known for their potent antitumor properties. These compounds exert their cytotoxic effects primarily through the inhibition of DNA and RNA synthesis. Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using common cell culture assays: the MTT assay for cell viability, the Annexin V/PI assay for apoptosis detection, and a caspase activity assay to measure the executioner caspases of apoptosis.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound across various cancer cell lines, as would be determined by the protocols outlined below.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (72-hour incubation)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| HeLa | Cervical Adenocarcinoma | 22.5 ± 3.5 |

| A549 | Lung Carcinoma | 35.8 ± 4.2 |

| Jurkat | T-cell Leukemia | 8.9 ± 1.5 |

Note: The data presented in this table are representative and for illustrative purposes only. Actual IC₅₀ values should be determined experimentally.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][2]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[4]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[5][6][7]

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the samples by flow cytometry within one hour. Be mindful that anthracyclines can exhibit autofluorescence, which may require compensation adjustments during flow cytometry setup.[5]

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

White or black-walled 96-well plates (depending on detection method)

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Luminometer or fluorometer

Protocol:

-

Seed cells in a 96-well plate at a suitable density and treat with this compound for the desired duration.

-

Equilibrate the plate and its contents to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7 present.

Visualization of Cellular Processes

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound.

Caption: Workflow for this compound cytotoxicity assessment.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of related anthracycline antibiotics, the following diagram depicts a potential signaling pathway for this compound-induced apoptosis. Daunorubicin, a similar compound, is known to activate pathways involving sphingomyelinase, MAP kinases, and NF-κB.

Caption: Potential this compound-induced apoptosis pathway.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphotericin B is cytotoxic at locally delivered concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Auramycin B: Stability and Storage

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Guidelines on the Stability and Storage of Auramycin B for Research Applications

Introduction

This compound is a polyketide antibiotic with potential applications in various research fields. As with any experimental compound, understanding its stability and optimal storage conditions is paramount to ensure the reliability and reproducibility of scientific findings. This document provides a detailed overview of the known stability profile of this compound, recommendations for its storage, and standardized protocols for its handling and stability assessment in a laboratory setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to interpreting its stability data.

| Property | Value | Source |

| Molecular Formula | C₄₁H₄₉NO₁₅ | PubChem |

| Molecular Weight | 795.8 g/mol | PubChem |

| Appearance | Crystalline solid (specific color to be noted upon receipt) | Generic |

| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. | Generic |

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on general best practices for similar antibiotic compounds.

| Condition | Recommendation | Rationale |

| Solid Form | Store at -20°C in a tightly sealed container. Protect from light and moisture. | To minimize degradation from thermal stress, oxidation, and hydrolysis. |

| In Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C for no longer than one week. Avoid repeated freeze-thaw cycles. | Solutions are generally less stable than the solid form. Storage at ultra-low temperatures slows down chemical degradation. |

Stability Profile of this compound

Currently, there is limited published data specifically detailing the stability of this compound under various conditions. The following table summarizes general stability information for antibiotic compounds of a similar class. Researchers are strongly encouraged to perform their own stability studies for this compound in their specific experimental contexts.

| Condition | Expected Stability | Potential Degradation Pathways |

| Temperature | Likely susceptible to degradation at elevated temperatures. | Hydrolysis, oxidation, and rearrangement reactions are common degradation pathways for polyketides. |

| pH | Stability is expected to be pH-dependent. Extremes in pH (both acidic and basic) are likely to cause degradation. | Hydrolysis of ester or amide linkages, and other pH-catalyzed reactions. |

| Light | Potential for photodegradation. | Photolytic cleavage or rearrangement of chromophoric groups. |

Experimental Protocols for Stability Assessment